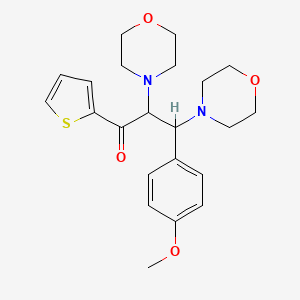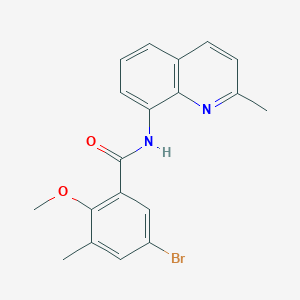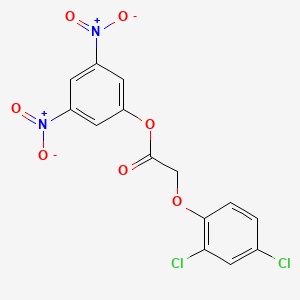![molecular formula C21H27N5O3 B15021835 N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B15021835.png)
N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide typically involves multiple steps, including the formation of intermediate compounds The process often starts with the nitration of an aromatic compound to introduce the nitro group
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenylamino)acetohydrazide
- N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(4-chlorophenylamino)acetohydrazide
Uniqueness
N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H27N5O3 |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
2-anilino-N-[(E)-[2-[butyl(ethyl)amino]-5-nitrophenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H27N5O3/c1-3-5-13-25(4-2)20-12-11-19(26(28)29)14-17(20)15-23-24-21(27)16-22-18-9-7-6-8-10-18/h6-12,14-15,22H,3-5,13,16H2,1-2H3,(H,24,27)/b23-15+ |
InChI-Schlüssel |
YHTTTYXCNWUNAK-HZHRSRAPSA-N |
Isomerische SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=CC=CC=C2 |
Kanonische SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B15021758.png)
![6-(4-ethoxyphenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021762.png)
![4-chloro-N-[1-(3,4-dimethylphenyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide](/img/structure/B15021767.png)

![N,N'-biphenyl-4,4'-diylbis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]](/img/structure/B15021778.png)

![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B15021801.png)

![N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide](/img/structure/B15021807.png)

![4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B15021827.png)
![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B15021847.png)
![3-[(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15021855.png)
![(4-Benzylpiperidin-1-yl){2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methanone](/img/structure/B15021856.png)
